1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methyl group and a carbonyl-linked 3-methylpiperidine moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Methylpiperidin-1-yl-1,3,5-triazine: Shares the piperidine moiety and exhibits similar biological activities.
1-Methylpiperidin-4-yl)piperazine: Contains a similar piperidine structure and is used in various chemical and biological applications.
Uniqueness: 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine stands out due to its unique combination of a pyrazole ring and a 3-methylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)9-6-13-14(2)10(9)12/h6,8H,3-5,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYCFCZUCDGVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N(N=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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